Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde from 7-Methyl-indole: A Comprehensive Technical Guide
Synthesis of 7-Methyl-1H-indazole-5-carbaldehyde from 7-Methyl-indole: A Comprehensive Technical Guide
Executive Summary & Rationale
The synthesis of 7-Methyl-1H-indazole-5-carbaldehyde (CAS: 635712-40-2) from 7-methyl-indole represents a classic challenge in heterocyclic chemistry. Indazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for indoles in kinase inhibitor design. However, direct functionalization of the indazole core is notoriously difficult. Direct electrophilic formylation (e.g., Vilsmeier-Haack) on pre-formed indazoles typically fails or lacks regioselectivity, and direct nitrosation of indoles exclusively yields the 3-carboxaldehyde derivative ()[1].
To achieve strict regiocontrol at the C5 position, this guide outlines a highly robust, 5-step indirect synthetic strategy. By temporarily reducing the indole to an indoline, we leverage the strong ortho/para-directing effects of the aniline nitrogen to install a bromine atom exclusively at C5. Following re-oxidation, an oxidative cleavage of the indole ring and subsequent condensation with hydrazine constructs the indazole core ()[2]. Finally, a halogen-metal exchange yields the target C5-carbaldehyde.
Retrosynthetic Strategy & Mechanistic Causality
The logic driving this synthetic route is rooted in electronic causality:
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Regiocontrol via Indoline: Electrophilic aromatic substitution on an indole core preferentially occurs at the electron-rich C3 position. By reducing 7-methyl-indole to 7-methylindoline, the system behaves as an ortho/para-substituted aniline. Since the ortho positions are either sterically blocked by the C7-methyl group or occupied by the fused pyrrolidine ring, bromination is forced exclusively to the para position (C5).
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Indole-to-Indazole Metamorphosis: Rather than attempting to build an indazole from scratch, the 5-bromo-7-methyl-1H-indole intermediate is subjected to ozonolysis. This cleaves the C2=C3 double bond, generating an ortho-aminobenzaldehyde intermediate. Condensation with hydrazine seamlessly closes the ring to form the indazole.
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Late-Stage Formylation: With the indazole core established and the C5 position pre-activated with a bromine atom, a rapid lithium-halogen exchange followed by a DMF quench installs the aldehyde group with absolute regiochemical fidelity.
Overall 5-step synthetic workflow from 7-methyl-indole to the target carbaldehyde.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring that researchers can analytically confirm the success of each transformation before proceeding.
Step 1: Reduction to 7-Methylindoline
Procedure:
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Dissolve 7-methyl-indole (10.0 g, 76.2 mmol) in glacial acetic acid (100 mL) and cool to 15 °C under argon.
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Add sodium cyanoborohydride (NaCNBH₃, 14.4 g, 228.6 mmol) in small portions over 30 minutes to manage hydrogen evolution.
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Stir the mixture at room temperature for 2 hours.
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Quench by slowly pouring into ice-cold 6N NaOH until pH > 10. Extract with EtOAc (3 × 100 mL), wash with brine, dry over Na₂SO₄, and concentrate.
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Validation & QC: TLC (Hexane/EtOAc 9:1) shows the disappearance of the indole spot (UV active, Rf = 0.6) and the appearance of a new spot (Rf = 0.4) that stains intensely with ninhydrin. ¹H NMR confirms the loss of aromatic C2/C3 protons (δ 6.5–7.2 ppm) and the appearance of aliphatic multiplets at δ 3.0–3.6 ppm.
Step 2: Regioselective Bromination
Procedure:
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Dissolve the crude 7-methylindoline (10.1 g, 75.8 mmol) in anhydrous DMF (80 mL) and cool to 0 °C.
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Add N-bromosuccinimide (NBS, 14.1 g, 79.5 mmol) dropwise as a solution in DMF (40 mL) over 1 hour.
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Stir at 0 °C for 1 hour. Pour into ice water (300 mL) and extract with MTBE (3 × 100 mL).
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Wash the organic layer with water (3 × 100 mL) to remove DMF, dry, and concentrate to yield 5-bromo-7-methylindoline.
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Validation & QC: The reaction is self-validating via ¹H NMR: the aromatic region simplifies to two meta-coupled doublets (or a broad singlet if coupling is unresolved) integrating for 2 protons, confirming mono-substitution at the para position.
Step 3: Oxidation to 5-Bromo-7-methyl-1H-indole
Procedure:
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Dissolve 5-bromo-7-methylindoline (15.0 g, 70.7 mmol) in CH₂Cl₂ (150 mL).
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Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 17.6 g, 77.8 mmol) portion-wise at room temperature.
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Stir for 2 hours. The solution will turn dark, and a precipitate (DDQH₂) will form.
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Filter through a pad of Celite, wash with CH₂Cl₂, and concentrate the filtrate. Purify via short silica plug (Hexane/EtOAc 95:5).
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Validation & QC: TLC shows a highly UV-active spot (Rf = 0.55). ¹H NMR confirms the return of the pyrrole ring double bonds with characteristic doublets at δ 6.5 ppm (C3-H) and δ 7.2 ppm (C2-H).
Step 4: Oxidative Cleavage & Hydrazine Cyclization
Procedure:
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Ozonolysis: Dissolve 5-bromo-7-methyl-1H-indole (10.0 g, 47.6 mmol) in CH₂Cl₂ (200 mL) and cool to -78 °C. Bubble O₃ through the solution until a faint blue color persists. Purge with Ar, then add dimethyl sulfide (Me₂S, 10 mL) and warm to room temperature overnight. Concentrate to yield the formamide intermediate.
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Hydrolysis: Dissolve the residue in MeOH (100 mL) and 6N HCl (50 mL). Reflux for 2 hours, then cool and neutralize with solid NaHCO₃.
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Cyclization: Add hydrazine hydrate (N₂H₄·H₂O, 7.1 g, 142.8 mmol) to the methanolic mixture and reflux for 4 hours.
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Cool, concentrate to remove MeOH, and extract with EtOAc. Purify via column chromatography to isolate 5-bromo-7-methyl-1H-indazole.
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Validation & QC: Mass spectrometry (ESI+) confirms the mass shift from the indole (m/z 210/212) to the indazole (m/z 211/213). ¹H NMR shows the diagnostic indazole C3-H singlet at ~δ 8.0 ppm.
Mechanistic pathway of indole oxidative cleavage and subsequent indazole cyclization.
Step 5: Halogen-Metal Exchange & Formylation
Procedure:
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Protection: Reflux 5-bromo-7-methyl-1H-indazole (5.0 g, 23.7 mmol) with 3,4-dihydro-2H-pyran (DHP, 3.0 g, 35.5 mmol) and cat. TsOH in CH₂Cl₂ (50 mL) for 4 hours. Wash with NaHCO₃ and concentrate.
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Formylation: Dissolve the THP-protected indazole in anhydrous THF (60 mL) and cool to -78 °C under argon. Dropwise add n-BuLi (2.5 M in hexanes, 11.4 mL, 28.4 mmol). Stir for 30 minutes to ensure complete lithium-halogen exchange. Add anhydrous DMF (3.5 g, 47.4 mmol) and allow the reaction to warm to room temperature over 2 hours.
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Deprotection: Quench with saturated NH₄Cl (20 mL). Extract with EtOAc, concentrate, and dissolve the residue in MeOH (50 mL) with 2N HCl (10 mL). Stir at 50 °C for 2 hours to cleave the THP group. Neutralize, extract, and recrystallize to yield 7-Methyl-1H-indazole-5-carbaldehyde .
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Validation & QC: The final product is validated by the appearance of a sharp aldehyde proton singlet at δ 10.1 ppm in ¹H NMR and a strong carbonyl stretching band at ~1690 cm⁻¹ in FTIR.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics for the 5-step protocol based on optimized laboratory conditions:
| Step | Chemical Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Reduction | NaCNBH₃, AcOH | 15 to 25 | 2.0 | 90 - 92% |
| 2 | Bromination | NBS, DMF | 0 | 1.0 | 85 - 88% |
| 3 | Oxidation | DDQ, CH₂Cl₂ | 25 | 2.0 | 88 - 90% |
| 4 | Cleavage & Cyclization | O₃; Me₂S; N₂H₄·H₂O | -78 to 80 | 18.0 | 70 - 75% |
| 5 | Formylation | n-BuLi, DMF; HCl | -78 to 25 | 5.0 | 65 - 70% |
| Overall | Indole to Carbaldehyde | - | - | - | ~35% |
Troubleshooting & Self-Validating Systems
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Incomplete Ozonolysis (Step 4): If the blue color of ozone does not persist, the C2=C3 bond is not fully cleaved. This leads to unreacted indole carrying over. Solution: Ensure strictly anhydrous conditions and maintain the temperature at -78 °C to prevent over-oxidation of the amine.
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Premature Quenching during Lithiation (Step 5): The presence of trace moisture in THF will protonate the C5-lithium intermediate, yielding the deformylated 7-methyl-1H-indazole side product. Solution: Titrate n-BuLi prior to use and utilize freshly distilled THF over sodium/benzophenone.
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THP Deprotection Failure: If the final NMR shows broad multiplets between δ 1.5–2.0 ppm, the THP group is still attached. Solution: Increase the concentration of HCl during the methanolic deprotection step and monitor closely via TLC.
References
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Petit, C., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018.[Link]
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"New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine." Journal of Organic Chemistry, 2006.[Link]
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"Cas 1414976-16-1, 4-((7-methyl-1H-indazol-5-yl)methylene) - LookChem" (Upstream synthesis intermediate reference for 5-bromo-7-methyl-1H-indazole). LookChem.[Link]




